

Mass Spectral Characteristics of O-Desmethylnmetoprolol-d5: A Technical Guide

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Compound of Interest

Compound Name: O-Desmethylnmetoprolol-d5

Cat. No.: B563557

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectral characteristics of **O-Desmethylnmetoprolol-d5**, a deuterated internal standard crucial for the accurate quantification of the metoprolol metabolite, O-Desmethylnmetoprolol. This document outlines its fragmentation patterns, mass-to-charge ratios, and relevant experimental protocols for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

O-Desmethylnmetoprolol is a primary metabolite of metoprolol, a widely prescribed beta-blocker. The use of a stable isotope-labeled internal standard, such as **O-Desmethylnmetoprolol-d5**, is essential for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of quantitative bioanalytical methods. This guide focuses on the mass spectral behavior of this deuterated analog. The deuterium labels are located on the benzene ring, a position that is typically stable and less likely to interfere with the characteristic fragmentation of the molecule.

Mass Spectral Data

The mass spectral data for **O-Desmethylnmetoprolol-d5** is critical for developing selective and sensitive LC-MS/MS methods. The key quantitative data is summarized in the tables below.

Molecular and Mass Information

Compound	Chemical Formula	Molecular Weight (Da)	Exact Mass (Da)
O-Desmethylnetoprolol	C ₁₄ H ₂₃ NO ₃	253.34	253.1678
O-Desmethylnetoprolol-d5	C ₁₄ H ₁₈ D ₅ NO ₃	258.37	258.2005

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Data

Mass spectrometric analysis is typically performed in positive electrospray ionization (ESI+) mode. The precursor ion ($[M+H]^+$) is selected in the first quadrupole (Q1) and fragmented in the collision cell (Q2) to produce characteristic product ions, which are then monitored in the third quadrupole (Q3). This process is known as Multiple Reaction Monitoring (MRM).

Based on the known fragmentation of O-Desmethylnetoprolol and related compounds, the following MRM transitions are utilized for quantification. The primary fragmentation occurs at the isopropylamino propanol side chain, which is unaffected by the deuterium labeling on the phenyl ring.

Compound	Precursor Ion (Q1) [M+H] ⁺ (m/z)	Product Ion (Q3) (m/z)	Notes
O- Desmethylnetoprolol	254.1	116.1	The product ion corresponds to the isopropylamine fragment. [1]
O- Desmethylnetoprolol- d5	~259.2	116.1	Precursor ion reflects the addition of 5 Daltons from deuterium. The product ion is expected to be identical to the non-deuterated form as the fragmentation occurs on the unlabeled portion of the molecule.

Experimental Protocols

The following section details a typical experimental workflow for the analysis of **O-Desmethylnetoprolol-d5** using LC-MS/MS.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for the extraction of metoprolol and its metabolites from biological matrices such as plasma.

- To 100 µL of plasma sample, add an appropriate amount of internal standard solution (**O-Desmethylnetoprolol-d5** in a suitable solvent).
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.

- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

Parameter	Value
Column	C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate.
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL

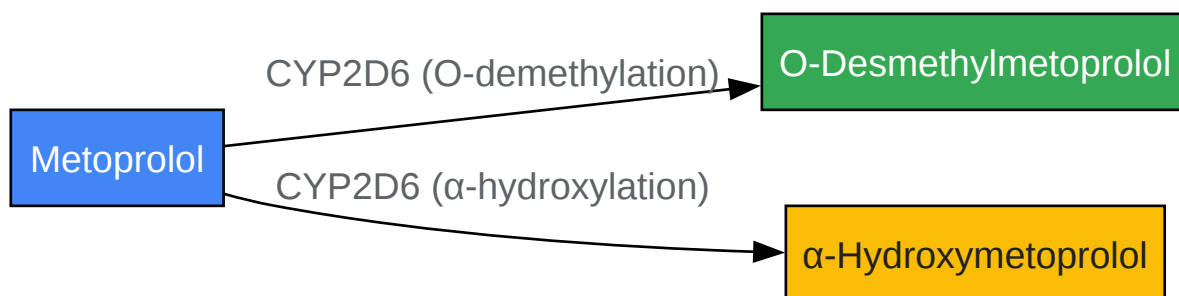
Mass Spectrometry (MS) Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Desolvation Temperature	350°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon
MRM Transitions	As specified in Table 2.2

Visualizations

Metoprolol Metabolic Pathway

Metoprolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. The two main metabolic pathways are O-demethylation and α -hydroxylation.[2][3] O-demethylation leads to the formation of O-Desmethylnmetoprolol.

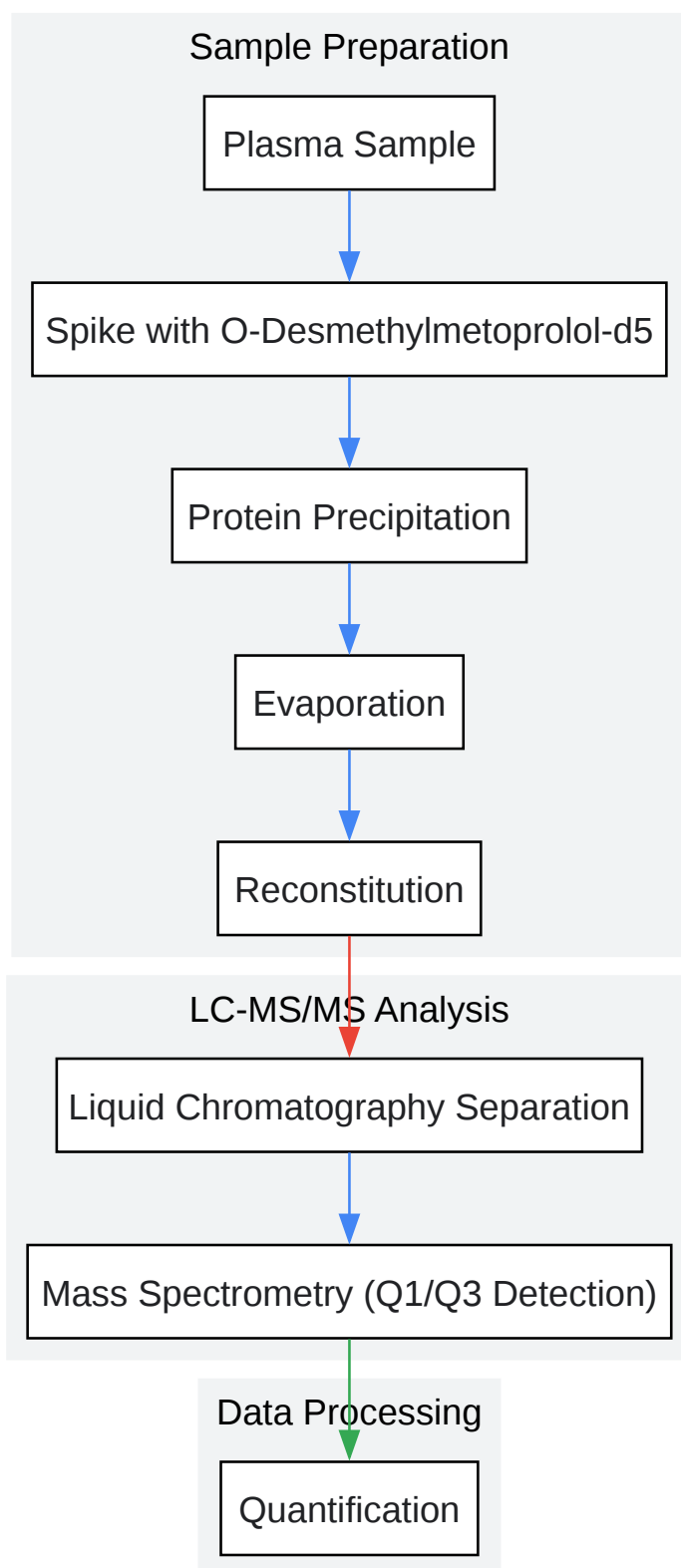


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Metoprolol Metabolic Pathway

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the quantitative analysis of O-Desmethylnmetoprolol using a deuterated internal standard is depicted below.

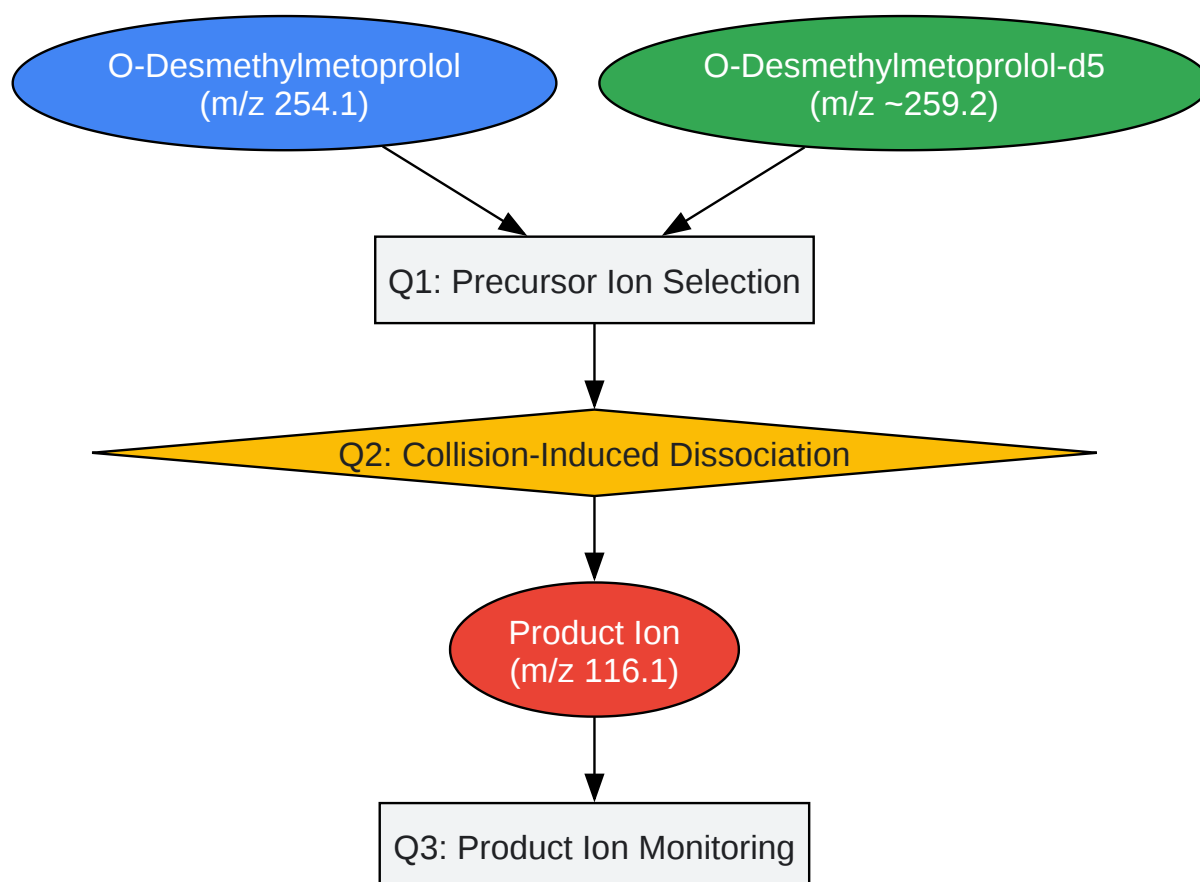


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LC-MS/MS Analysis Workflow

Logical Relationship of Mass Spectral Analysis

The logic behind using a deuterated internal standard in MRM analysis is based on the chemical similarity and mass difference between the analyte and the standard.



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MRM Analysis Logic

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